molecular formula C11H15NOS B14618275 N-(2-Phenylethyl)-2-sulfanylpropanamide CAS No. 60977-84-6

N-(2-Phenylethyl)-2-sulfanylpropanamide

Cat. No.: B14618275
CAS No.: 60977-84-6
M. Wt: 209.31 g/mol
InChI Key: HYGAUGSJFTUBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Phenylethyl)-2-sulfanylpropanamide is a propanamide derivative characterized by a 2-phenylethyl group attached to the amide nitrogen and a sulfanyl (-SH) group at the C2 position of the propanamide backbone. The sulfanyl group confers unique reactivity, enabling hydrogen bonding and redox interactions, which may influence its solubility, metabolic stability, and biological activity . While structural analogs exist, this compound’s combination of aromatic and sulfhydryl motifs distinguishes it from related molecules.

Properties

CAS No.

60977-84-6

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

N-(2-phenylethyl)-2-sulfanylpropanamide

InChI

InChI=1S/C11H15NOS/c1-9(14)11(13)12-8-7-10-5-3-2-4-6-10/h2-6,9,14H,7-8H2,1H3,(H,12,13)

InChI Key

HYGAUGSJFTUBPE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC1=CC=CC=C1)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylethyl)-2-sulfanylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-phenylethylamine with 2-sulfanylpropanoic acid under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of immobilized enzymes or catalysts can enhance the efficiency of the reaction, reducing the need for harsh chemicals and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylethyl)-2-sulfanylpropanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

N-(2-Phenylethyl)-2-sulfanylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Phenylethyl)-2-sulfanylpropanamide involves its interaction with specific molecular targets. The phenylethyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The sulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between N-(2-Phenylethyl)-2-sulfanylpropanamide and its analogs:

Compound Name Molecular Formula Key Substituents Notable Features Reference
This compound C₁₁H₁₃NOS - 2-Phenylethyl (N)
- Sulfanyl (C2)
SH group enhances reactivity and H-bonding -
(2R)-N,3-Diphenyl-2-sulfanylpropanamide C₁₅H₁₅NOS - Phenyl (N)
- Phenyl (C3)
Increased hydrophobicity; stereospecific
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) C₁₉H₂₂ClN₃O₂S - Piperidinylidene
- Sulfonamide
Strong electron-withdrawing sulfonamide
4F-iBF (N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) C₂₃H₂₈FN₂O - Piperidinyl (N)
- Fluorophenyl
Opioid-like activity; fluorinated aryl
Valeryl fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide) C₂₅H₃₁N₂O - Pentanamide
- Piperidinyl (N)
Extended acyl chain; high lipophilicity
N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₂H₂₂ClNO₂ - Chlorophenethyl
- Methoxynaphthyl
Bulky aromatic groups; reduced solubility

Key Findings from Comparative Studies

Sulfanyl vs.

Aromatic Substituents : Compared to diphenyl or naphthyl analogs (e.g., ), the single phenylethyl group in the target compound reduces steric hindrance, possibly improving target accessibility .

Piperidine vs. Propanamide Backbone : Unlike fentanyl analogs (e.g., 4F-iBF, Valeryl fentanyl), the absence of a piperidine ring in the target compound suggests divergent pharmacological pathways, likely reducing opioid receptor affinity .

Chain Length and Lipophilicity : Shorter acyl chains (propanamide vs. pentanamide in Valeryl fentanyl) may decrease lipid solubility, affecting blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.